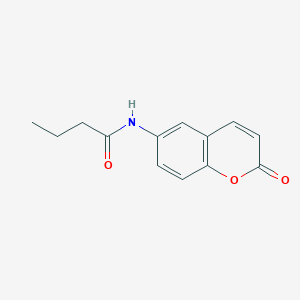

N-(2-oxo-2H-chromen-6-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-3-12(15)14-10-5-6-11-9(8-10)4-7-13(16)17-11/h4-8H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUHCENEBHMLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)butanamide typically involves the reaction of 6-amino-2H-chromen-2-one with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{6-amino-2H-chromen-2-one} + \text{butanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-oxo-2H-chromen-6-yl)butanamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the carbonyl group in the chromenone ring to a hydroxyl group. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-oxo-2H-chromen-6-yl)butanamide has been investigated for its potential therapeutic properties. Studies have shown that coumarin derivatives exhibit various biological activities, including:

- Anticancer Activity : Research indicates that compounds with a coumarin structure can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including prostate (PC3 and DU145) and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 1.01 |

| Similar Coumarin Derivative | DU145 | 1.50 |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have explored its efficacy against various pathogens, indicating that modifications to the coumarin structure can enhance antibacterial and antifungal activities .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential in Alzheimer's disease therapy .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of several coumarin derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with particular effectiveness noted in prostate cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of coumarin derivatives showed that modifications to the butanamide side chain significantly enhanced activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested and exhibited promising results.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation. Additionally, it can bind to DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Coumarin-Sulphonamide Derivatives

| Compound ID | Substituent | Yield (%) | Molecular Weight | Physical State |

|---|---|---|---|---|

| 2 | Cyclohexanesulphonamide | 92.3 | 308.0952 | Yellow solid |

| 3 | Cyclopentanesulphonamide | 85.9 | 294.0794 | Pink solid |

| 4 | Propane-1-sulphonamide | 88.4 | 268.0635 | Pink solid |

| 5 | Butane-1-sulphonamide | 93.1 | 282.0792 | White solid |

| 6 | 4-Chlorobenzenesulphonamide | 86.2 | 336.0085 | Pink solid |

| 7 | 4-Methoxybenzenesulphonamide | 72.8 | 332.0586 | Light pink solid |

| 8 | 4-tert-Butylbenzenesulphonamide | 85.3 | 358.1109 | Pink solid |

Key Observations:

- Synthetic Efficiency : Compound 5 (butane-1-sulphonamide) exhibits the highest yield (93.1%) among alkyl-sulphonamide derivatives, suggesting optimal reactivity for N-alkylation under the reported conditions .

- Molecular Weight Trends : Increasing alkyl chain length (e.g., propane to butane) results in incremental molecular weight gains (~14 Da per CH₂ group). Aromatic substituents (e.g., 4-chloro, 4-methoxy) significantly increase molecular weight due to their bulky and electronegative nature.

- Physical State : The white solid state of compound 5 may indicate superior crystallinity or purity compared to colored analogs, which could influence solubility and formulation .

Functional Group Impact on Bioactivity

While direct activity data for N-(2-oxo-2H-chromen-6-yl)butanamide are unavailable, related compounds provide insights:

- Sulphonamide Derivatives: These are frequently explored as BRD4 inhibitors due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins.

- Formimidate Derivatives : Compound 9 (formimidate conjugate) demonstrated potent antimicrobial and antibiofilm activities, highlighting the importance of functional group diversity in modulating biological effects .

Electronic and Steric Effects

- Alkyl vs. In contrast, electron-withdrawing groups (e.g., 4-chloro in compound 6) may enhance electrophilic reactivity.

- Steric Hindrance : Bulky substituents like 4-tert-butyl (compound 8) could hinder molecular packing or target binding, whereas linear alkyl chains (compound 5) offer conformational flexibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-oxo-2H-chromen-6-yl)butanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the chromenone core (6-position) via nucleophilic substitution or coupling reactions. The butanamide moiety can be introduced using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–60°C for amidation), and catalyst loading (e.g., 1.2 eq. of coupling agents). Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : Confirm proton environments (e.g., chromenone C=O at δ ~160 ppm in NMR; amide NH at δ ~8.5 ppm in NMR).

- Mass spectrometry : ESI-MS ([M+H] expected m/z calculated from ) .

Advanced Research Questions

Q. What methodologies are employed to determine the crystal structure of this compound using X-ray diffraction?

- Methodology :

- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : Apply direct methods (SHELXS) for phase determination.

- Refinement : Iterative least-squares refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Validate geometry with WinGX/ORTEP for displacement ellipsoid visualization .

Q. How can researchers investigate the binding interactions between this compound and biological targets like enzymes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses (PDB: target enzyme structure). Focus on hydrogen bonding with the chromenone C=O and hydrophobic interactions with the butanamide chain .

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (ka/kd) at varying compound concentrations .

- Fluorescence quenching : Monitor tryptophan fluorescence changes in the enzyme upon compound binding (λex = 280 nm) .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

- Methodology :

- Cross-validation : Repeat assays under standardized conditions (e.g., cell line authenticity, serum-free media).

- Orthogonal assays : Compare enzyme inhibition (IC) with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity.

- Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to assess variability in reported IC values, accounting for differences in assay protocols .

Q. How to design in vitro and in vivo experiments to evaluate the compound’s pharmacokinetics and therapeutic potential?

- Methodology :

- In vitro ADMET :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.

- In vivo models : Administer orally (10 mg/kg) to rodents; collect plasma samples for PK profiling (C, t). For efficacy, use xenograft models (e.g., HT-29 colon cancer) with tumor volume monitoring .

Q. What computational approaches predict the compound’s reactivity and stability under various conditions?

- Methodology :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites (B3LYP/6-31G* basis set).

- Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to evaluate conformational stability.

- Degradation pathways : Use ACD/Labs Percepta to predict hydrolytic cleavage of the amide bond under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.